molecular formula C10H6ClNO3 B3033025 N-(Chloroacetyl)phthalimide CAS No. 7218-24-8

N-(Chloroacetyl)phthalimide

Cat. No.: B3033025
CAS No.: 7218-24-8
M. Wt: 223.61 g/mol
InChI Key: MHOLXDZIPDVQRT-UHFFFAOYSA-N
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Description

N-(Chloroacetyl)phthalimide is an organic compound that belongs to the class of phthalimides. It is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the phthalimide ring. This compound is of significant interest due to its versatile applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Chloroacetyl)phthalimide can be synthesized through the reaction of phthalimide with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the phthalimide being dissolved in an appropriate solvent like dichloromethane, and the chloroacetyl chloride being added dropwise to control the reaction rate. The mixture is then stirred at room temperature until the reaction is complete.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but is optimized for larger quantities. Continuous flow reactors may be used to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product. The use of automated systems for reagent addition and temperature control further enhances the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-(Chloroacetyl)phthalimide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines, leading to the formation of N-substituted phthalimides.

    Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to produce phthalimide and chloroacetic acid.

    Reduction: The compound can be reduced to form N-(hydroxyacetyl)phthalimide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Bases: Sodium hydroxide or potassium hydroxide are used in hydrolysis reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are employed in reduction reactions.

Major Products Formed:

    N-substituted phthalimides: Formed through substitution reactions.

    Phthalimide and chloroacetic acid: Produced via hydrolysis.

    N-(hydroxyacetyl)phthalimide: Resulting from reduction reactions.

Scientific Research Applications

N-(Chloroacetyl)phthalimide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Chloroacetyl)phthalimide involves its ability to act as an acylating agent. The chloroacetyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound can modify active site residues and inhibit enzyme activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules.

Comparison with Similar Compounds

  • N-acetylphthalimide
  • N-propionylphthalimide
  • N-(ethoxycarbonyl)phthalimide
  • N-(morpholinocarbonyl)phthalimide

Comparison: N-(Chloroacetyl)phthalimide is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to other N-acyl phthalimides. The chloroacetyl group is more reactive towards nucleophiles, making this compound a valuable intermediate in organic synthesis. Additionally, the chloroacetyl group can undergo specific reactions, such as hydrolysis to produce chloroacetic acid, which is not observed with other N-acyl groups.

Properties

IUPAC Name

2-(2-chloroacetyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-5-8(13)12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOLXDZIPDVQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222512
Record name N-(Chloroacetyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7218-24-8
Record name 2-(2-Chloroacetyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7218-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Chloroacetyl)phthalimide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007218248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Chloroacetyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(chloroacetyl)phthalimide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.828
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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